Scientific Field: Medicinal Chemistry
Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and anticancer activities.
Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity.
Methods of Application: A molecular docking study was performed to identify the mode of action of the synthesized compounds and their good binding interactions were observed with the active sites of dihydrofolate reductase (DHFR).
Results or Outcomes: Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug.
Summary of Application: N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives have been synthesized and studied for their antimicrobial and anticancer activities.
Methods of Application: The compounds were evaluated for their in vitro antimicrobial activity and anticancer activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.
N-[4-(2-bromopropanoyl)phenyl]acetamide is an organic compound characterized by its unique chemical structure, which includes a bromopropanoyl group attached to a phenyl ring and an acetamide functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of N-[4-(2-bromopropanoyl)phenyl]acetamide is CHBrNO, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. Its structure can be visualized as follows:
Where CH represents the phenyl group.
Research indicates that N-[4-(2-bromopropanoyl)phenyl]acetamide exhibits significant biological activity. Compounds with similar structures have been studied for their potential as anti-inflammatory agents, analgesics, and in the treatment of various diseases. The presence of the bromine atom may enhance its pharmacological properties by increasing lipophilicity and altering metabolic pathways.
The synthesis of N-[4-(2-bromopropanoyl)phenyl]acetamide typically involves:
N-[4-(2-bromopropanoyl)phenyl]acetamide has potential applications in:
Studies on N-[4-(2-bromopropanoyl)phenyl]acetamide have indicated interactions with various biological targets. These interactions can include:
Several compounds share structural similarities with N-[4-(2-bromopropanoyl)phenyl]acetamide. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
N-(4-bromophenyl)acetamide | Structure | Bromine substitution enhances activity |
4-Acetylaminobenzene | Structure | Lacks bromine; simpler structure |
N-(4-chlorophenyl)acetamide | Structure | Chlorine instead of bromine |
2-Bromo-N-(4-methylphenyl)acetamide | Structure | Methyl substitution affects lipophilicity |
N-[4-(2-bromopropanoyl)phenyl]acetamide stands out due to its specific combination of a brominated propanoyl group and an acetamide moiety, which may confer unique pharmacokinetic properties compared to other acetamides or halogenated compounds. This uniqueness could lead to distinct biological activities and therapeutic potentials not found in structurally similar compounds.
Irritant